Ethyl 2,4-dihydroxy-6-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZAWPDHHYFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908448 | |
| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10350-10-4, 70254-52-3 | |
| Record name | 10350-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2,4 Dihydroxy 6 Methylnicotinate
Established Synthetic Routes to Ethyl 2,4-Dihydroxy-6-methylnicotinate
Esterification Reactions of 2,4-Dihydroxy-6-methylnicotinic Acid
A primary and straightforward route to this compound involves the direct esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-methylnicotinic acid. This classic transformation is typically achieved by reacting the acid with ethanol in the presence of an acid catalyst. The choice of catalyst and reaction conditions can be critical to achieving high yields and purity. Common catalysts for this type of esterification include strong mineral acids like sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
A reported synthesis of a similar compound, methyl 4-hydroxy-6-methylnicotinate, from 4-hydroxy-6-methylnicotinic acid utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a mixture of dichloromethane (DCM) and methanol (MeOH) under reflux, achieving an 88% yield. rsc.org This suggests that carbodiimide-mediated esterifications are also a viable and efficient method for the synthesis of this compound.
| Reactant | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2,4-Dihydroxy-6-methylnicotinic acid | Ethanol, H₂SO₄ (catalytic) | Ethanol | Reflux | Typical for Fischer esterification |
| 4-Hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | DCM/MeOH | Reflux | 88% (for methyl ester) rsc.org |
Multicomponent Reactions Leading to the Pyridine (B92270) Core
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings in a single step from simple starting materials. The Hantzsch pyridine synthesis is a well-known example of an MCR that can be adapted to produce dihydropyridine intermediates, which can then be oxidized to the corresponding pyridines.
A specific and high-yielding synthesis of this compound employs a multicomponent approach starting from ethyl 3-aminocrotonate and diethyl malonate. chemicalbook.com In this procedure, the reactants are heated in the presence of a base, such as sodium ethoxide, in anhydrous ethanol. The reaction proceeds at reflux temperature for an extended period, typically 24 hours. Following the reaction, the product is isolated by acidification and purification. This method has been reported to produce the target compound with a high yield and purity. chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Ethyl 3-aminocrotonate | Diethyl malonate | Sodium ethoxide | Anhydrous ethanol | 80-90°C, 24h | 81.85% chemicalbook.com | 99.5% chemicalbook.com |
Regioselective Alkylation Strategies for Hydroxyl Moieties
The presence of two hydroxyl groups on the pyridine ring of this compound raises the possibility of tautomerism, existing as dihydroxy, hydroxy-pyridone, and pyridinedione forms. The reactivity of these hydroxyl groups allows for further functionalization through alkylation. Achieving regioselectivity in the alkylation of these hydroxyl moieties is a significant synthetic challenge.
Recent studies have demonstrated the highly regioselective O-alkylation of 2-pyridones. nih.gov This has been achieved through a TfOH-catalyzed carbenoid insertion, which shows a high preference for alkylation on the oxygen atom over the nitrogen atom. nih.gov This type of methodology could potentially be applied to this compound to selectively alkylate one or both of the hydroxyl groups, leading to a diverse range of analogues. The choice of alkylating agent and reaction conditions would be crucial in controlling the regioselectivity.
| Substrate | Alkylating Agent | Catalyst | Selectivity (O vs. N) | Reference |
|---|---|---|---|---|
| 2-Pyridone | Diazo compounds | TfOH | >99:1 | nih.gov |
Novel Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry is increasingly focused on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of substituted pyridines, various catalytic methods have been explored. These include the use of transition metal catalysts and photocatalysis.
For instance, copper(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines have been developed for the synthesis of functionalized pyridines. semanticscholar.org While not directly applied to this compound, this approach demonstrates the potential of copper catalysis in constructing the pyridine core. Similarly, photocatalytic methods have emerged for arene C-H amination, which could be conceptually adapted for the formation of the pyridine ring. acs.org The application of such novel catalytic systems to the synthesis of this compound could offer advantages in terms of milder reaction conditions and improved yields.
| Catalyst Type | Reaction Type | Potential Advantages | Reference |
|---|---|---|---|
| Copper(II) | One-pot cascade reaction | Milder conditions, functional group tolerance | semanticscholar.org |
| Iridium-based photocatalyst | Arene C-H amination | Visible-light mediated, novel bond formation | acs.org |
| Wells-Dawson heteropolyacid | Solvent-free Hantzsch-like condensation | Green conditions, catalyst reusability |
Process Optimization for Enhanced Yield and Purity of this compound
The optimization of synthetic processes is crucial for the large-scale and cost-effective production of chemical compounds. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and purity.
In the multicomponent synthesis from ethyl 3-aminocrotonate and diethyl malonate, key parameters to optimize include the reaction temperature, reaction time, and the stoichiometry of the reactants and the base. A detailed procedure reports a yield of 81.85% and an HPLC purity of 99.5% under specific conditions (80-90°C for 24 hours with sodium ethoxide in ethanol). chemicalbook.com The work-up procedure, involving precipitation by pH adjustment and purification with activated carbon, also plays a significant role in achieving high purity. chemicalbook.com Further optimization could involve screening different bases, solvents, and temperatures to potentially reduce the reaction time while maintaining high yield and purity.
| Parameter | Reported Condition chemicalbook.com | Potential for Optimization |
|---|---|---|
| Temperature | 80-90°C | Investigate lower temperatures to reduce byproducts or higher temperatures to decrease reaction time. |
| Reaction Time | 24 hours | Monitor reaction progress to determine the minimum time required for completion. |
| Base | Sodium ethoxide | Screen other bases (e.g., potassium tert-butoxide, DBU) for improved efficiency. |
| Solvent | Anhydrous ethanol | Explore other high-boiling point polar aprotic or protic solvents. |
| Purification | Precipitation and activated carbon | Investigate recrystallization from different solvent systems for enhanced purity. |
Stereochemical Control and Chirality in Analogue Synthesis of this compound
While this compound itself is achiral, the synthesis of its analogues, particularly dihydropyridine derivatives, often introduces stereocenters. The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities.
The Hantzsch synthesis of dihydropyridines, a common route to analogues, can be rendered stereoselective by employing chiral auxiliaries. novapublishers.com Chiral auxiliaries are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the cyclization reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. For example, nicotinic amides bearing chiral auxiliaries such as thiazolidine-2-thiones or oxazolidinones have been used to achieve face-selective addition of nucleophiles to the pyridinium ring, leading to chiral dihydropyridines. novapublishers.com The choice of chiral auxiliary and the reaction conditions are critical in determining the degree of stereoselectivity.
| Chiral Auxiliary | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Thiazolidine-2-thione | Nucleophilic addition to nicotinic amides | Cation-π interaction shields one face of the pyridinium ring. novapublishers.com | novapublishers.com |
| Oxazolidinone | Nucleophilic addition to nicotinic amides | Aromatic ring of the auxiliary shields the pyridinium plane. novapublishers.com | novapublishers.com |
| (S)-(-)-1-Phenylethylamine | General chiral amine | Commercially available and widely used in asymmetric synthesis. | |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide-based auxiliary | Effective for the synthesis of chiral amines. |
Sustainable and Green Chemistry Aspects in this compound Production
The production of this compound, while effective, presents several areas for improvement from a green and sustainable chemistry perspective. The conventional synthesis method utilizes strong bases, requires prolonged heating, and involves multiple workup steps, which can generate waste and consume significant energy. The pursuit of more environmentally benign synthetic routes for this and related pyridine derivatives is an active area of research.
One of the key principles of green chemistry is the reduction of energy consumption. The traditional synthesis of this compound requires heating for 24 hours. scirp.org Alternative energy sources, such as microwave irradiation, have been shown to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields in the synthesis of various pyridine derivatives. nih.govacs.orgresearchgate.net This approach not only conserves energy but also enhances process efficiency.
The use of hazardous and corrosive reagents is another concern in the conventional synthesis. While sodium ethoxide is effective, it is a strong base that requires careful handling. Research into the use of heterogeneous catalysts, such as solid acids or bases, offers a promising alternative. acs.org Heterogeneous catalysts can be more easily separated from the reaction mixture, reducing the need for extensive workup procedures and minimizing waste generation. Their potential for reusability also adds to the economic and environmental benefits. acs.org
Solvent selection is a critical aspect of green chemistry. While ethanol is a relatively benign solvent, the workup procedure in the conventional method involves the use of additional reagents and generates aqueous waste. The development of solvent-free reaction conditions is a significant goal in green synthesis. scirp.orgresearchgate.net For the synthesis of related dihydropyridine derivatives, solvent-free methods have been successfully developed, often in conjunction with catalysts, leading to simpler purification and reduced environmental impact. scirp.orgresearchgate.net
Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. While the reported yield of the conventional synthesis is high, a thorough analysis of the atom economy would account for all atoms in the reactants and reagents. The development of one-pot, multicomponent reactions for the synthesis of pyridine derivatives represents a strategy to improve atom economy by combining several synthetic steps into a single operation, thereby reducing waste and resource consumption. nih.govacs.orgresearchgate.net
Finally, the use of biocatalysts, such as enzymes, is a rapidly growing area in green chemistry. frontiersin.org While not yet specifically reported for this compound, enzymatic approaches have been successfully employed for the synthesis of nicotinic acid and its derivatives. frontiersin.org These methods offer high selectivity and operate under mild reaction conditions, significantly reducing energy consumption and the formation of byproducts.
| Green Chemistry Aspect | Conventional Method | Potential Green Alternative |
| Energy Source | Conventional heating (24 hours) | Microwave irradiation (reduced time) |
| Catalyst | Homogeneous strong base (Sodium ethoxide) | Heterogeneous solid acid/base catalyst (reusable) |
| Solvent | Anhydrous ethanol and aqueous workup | Solvent-free conditions |
| Process Efficiency | Multi-step with workup | One-pot, multicomponent reactions |
| Catalysis | Chemical catalyst | Biocatalysis (enzymes) |
Derivatization Strategies and Structural Analogue Synthesis of Ethyl 2,4 Dihydroxy 6 Methylnicotinate
Functionalization of the Pyridine (B92270) Ring System of Ethyl 2,4-dihydroxy-6-methylnicotinate
The pyridine ring of this compound is a prime target for functionalization to introduce diverse substituents and modulate the electronic and steric properties of the molecule. Key strategies include halogenation followed by cross-coupling reactions, and nitration followed by reduction to introduce amino groups.
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the pyridine ring, typically at the C5 position, is a crucial first step for further diversification through cross-coupling reactions. The electron-rich nature of the 2,4-dihydroxypyridine system facilitates electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose.
Once halogenated, the resulting halo-substituted this compound can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. researchgate.net
Table 1: Overview of Potential Cross-Coupling Reactions on Halogenated this compound
| Cross-Coupling Reaction | Coupling Partner | Resulting Moiety | Catalyst System (Typical) |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Aryl or heteroaryl | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd catalysts with a suitable base (e.g., Na₂CO₃, K₂CO₃) |
| Buchwald-Hartwig Amination | Primary or secondary amines | Amino | Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu) wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) organic-chemistry.orgrsc.org |
This table presents potential reaction types based on established cross-coupling methodologies.
The Suzuki coupling, for instance, allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the derivatives. rsc.org The Buchwald-Hartwig amination provides a direct route to N-arylated or N-alkylated amino derivatives. wikipedia.org The Sonogashira coupling is a powerful tool for the introduction of alkynyl moieties, which can serve as handles for further transformations. organic-chemistry.org
Nitration and Reduction for Amino-Substituted Derivatives
Nitration of the pyridine ring, followed by reduction of the nitro group, offers a classic and effective pathway to introduce an amino functionality. The directing effects of the existing substituents on the ring guide the position of nitration, which is anticipated to occur at the C5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such systems.
The subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents. The choice of reagent depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Typical Conditions |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in a suitable solvent (e.g., ethanol, ethyl acetate) |
| Metal/Acid Systems | Fe/HCl, SnCl₂/HCl |
| Transfer Hydrogenation | Hydrazine hydrate with a catalyst (e.g., Raney Nickel) |
This table lists common methods for the reduction of nitroarenes.
The resulting amino-substituted this compound is a valuable intermediate that can be further derivatized, for example, through acylation, alkylation, or diazotization reactions, to generate a wide range of analogues.
Modifications of the Ester Moiety in this compound
The ethyl ester group in this compound provides another handle for structural modification through reactions such as transesterification and hydrolysis.
Transesterification Reactions
Transesterification allows for the exchange of the ethyl group of the ester with other alkyl or aryl groups, leading to a library of different ester derivatives. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. masterorganicchemistry.com
For example, reacting this compound with a different alcohol (R-OH) in the presence of a catalyst like sulfuric acid or sodium alkoxide would yield the corresponding new ester. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.
Hydrolysis to Carboxylic Acid Precursors
Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for a variety of further transformations. nih.gov This reaction can be carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally an irreversible process that goes to completion. nih.gov
The resulting 2,4-dihydroxy-6-methylnicotinic acid can then be coupled with various amines to form amides, with alcohols to form different esters, or can be used as a precursor for other functional group transformations, thereby significantly broadening the scope of accessible derivatives.
Hydroxyl Group Functionalization and Ether/Ester Formation
The two hydroxyl groups on the pyridine ring are nucleophilic and can be readily functionalized to form ethers and esters. These modifications can alter the solubility, lipophilicity, and hydrogen bonding capabilities of the molecule.
Ether Formation (O-Alkylation): The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation (i.e., at the 2- or 4-position).
Ester Formation (O-Acylation): Acylation of the hydroxyl groups can be achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of ester derivatives at one or both hydroxyl positions.
The differential reactivity of the two hydroxyl groups can potentially be exploited to achieve selective functionalization, further enhancing the diversity of the synthesized analogues.
Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Core
The unique structural features of this compound, including the presence of reactive hydroxyl groups and a modifiable ester function on a pyridine core, make it a valuable starting material for the synthesis of a variety of novel fused heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their potential to interact with diverse biological targets. Derivatization strategies often focus on building new rings onto the existing pyridine framework, leading to complex polycyclic systems.
One prominent strategy involves the construction of thieno[2,3-b]pyridine derivatives. This can be achieved through a multi-step sequence starting with the conversion of the hydroxyl groups of this compound to more reactive functionalities. For instance, chlorination of the pyridine ring, followed by reaction with a sulfur-containing nucleophile, can set the stage for a subsequent cyclization reaction to form the fused thiophene ring. The general synthetic pathway can be adapted from established methods for thieno[2,3-b]pyridine synthesis. The resulting thieno[2,3-b]pyridine core can be further functionalized, for example, by introducing various substituents on the aryl carboxamide ring, to explore structure-activity relationships (SAR) for potential therapeutic applications.
Another important class of heterocyclic scaffolds derived from this compound is the pyrano[2,3-b]pyridines . The synthesis of these compounds can be accomplished through cyclo-condensation reactions. For example, the reaction of the dihydroxy-nicotinate derivative with activated methylene (B1212753) compounds, such as malononitrile, in the presence of a suitable catalyst can lead to the formation of a fused pyran ring. The reaction conditions can be optimized to control the regioselectivity of the cyclization. The resulting pyrano[2,3-b]pyridine system offers multiple points for further diversification.
The following table summarizes representative synthetic strategies for the generation of novel heterocyclic scaffolds from the this compound core.
| Target Heterocyclic Scaffold | General Synthetic Strategy | Key Reagents and Conditions |
| Thieno[2,3-b]pyridines | Multi-step synthesis involving functional group transformation and cyclization. | Chlorinating agents (e.g., POCl₃), sulfur nucleophiles (e.g., sodium sulfide), followed by reaction with α-halo ketones or esters and subsequent intramolecular cyclization. |
| Pyrano[2,3-b]pyridines | Cyclo-condensation reactions. | Reaction with β-ketoesters or malononitrile in the presence of a base or acid catalyst (e.g., piperidine, p-toluenesulfonic acid). |
| Pyrimido[4,5-b]pyridines | Condensation with amidine or guanidine derivatives. | Reaction of a suitably activated dihydroxy-nicotinate derivative (e.g., a chloro- or amino-substituted intermediate) with formamidine or guanidine hydrochloride. |
Library Design and Combinatorial Synthesis of this compound Analogues
The structural backbone of this compound is well-suited for the generation of chemical libraries for high-throughput screening and drug discovery programs. The presence of multiple reactive sites allows for the systematic introduction of a wide range of chemical diversity. Both solution-phase parallel synthesis and solid-phase synthesis strategies can be employed for the efficient construction of analogue libraries.
A key approach to library design involves the use of multicomponent reactions (MCRs) . MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating substantial parts of all the reactants. The dihydroxy-nicotinate core can be utilized as a platform for MCRs, such as the Hantzsch pyridine synthesis or Biginelli reaction, by appropriate functionalization. This strategy allows for the rapid generation of a large number of structurally diverse molecules from a small set of starting materials.
For example, a library of dihydropyridine derivatives could be synthesized by employing a modified Hantzsch reaction where a derivative of this compound serves as the β-ketoester component. By varying the aldehyde and the ammonia source, a diverse library of analogues can be generated.
Solution-phase parallel synthesis is another effective method for creating libraries of this compound analogues. This technique involves running multiple reactions in parallel in an array format, such as in a 96-well plate. The hydroxyl and ester functionalities of the core molecule can be independently modified using a variety of reagents. For instance, the hydroxyl groups can be alkylated or acylated with a diverse set of alkyl halides or acyl chlorides, while the ester group can be amidated with a library of primary and secondary amines.
The design of a combinatorial library based on the this compound scaffold can be systematically planned as illustrated in the table below.
| Scaffold Position for Diversification | Building Blocks for Introduction of Diversity | Potential Functional Groups Introduced |
| C4-Hydroxyl Group | Alkyl halides, acyl chlorides, sulfonyl chlorides | Ethers, esters, sulfonates |
| C2-Hydroxyl Group | Alkyl halides, acyl chlorides, sulfonyl chlorides | Ethers, esters, sulfonates |
| C3-Ester Group | Primary and secondary amines, hydrazines | Amides, hydrazides |
| C6-Methyl Group | (After functionalization to a halomethyl group) | Nucleophiles (e.g., amines, thiols, azides) |
By systematically combining a set of building blocks at each diversification point, a large and structurally diverse library of compounds can be efficiently synthesized. This approach is highly valuable for the exploration of the chemical space around the this compound core and for the identification of novel bioactive molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,4 Dihydroxy 6 Methylnicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in Ethyl 2,4-dihydroxy-6-methylnicotinate can be established.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. A key feature in the spectrum is the signal corresponding to the methyl protons at the C6 position of the pyridine (B92270) ring, which typically appears as a singlet around δ 2.5 ppm. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons, while the terminal methyl protons (-CH3) of the ethyl group will present as a triplet. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration, and they may appear as broad singlets. The lone proton on the pyridine ring at the C5 position would be expected to appear as a singlet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH3 (on pyridine) | ~2.5 | Singlet | - |
| -CH (on pyridine) | Aromatic region | Singlet | - |
| -OH (at C2/C4) | Variable | Broad Singlet | - |
| -OCH2CH3 | ~4.3 | Quartet | ~7.1 |
| -OCH2CH3 | ~1.3 | Triplet | ~7.1 |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region, with the carbons bearing hydroxyl groups (C2 and C4) appearing at higher chemical shifts compared to the other ring carbons. The methyl carbon on the ring and the two carbons of the ethyl ester group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165-175 |
| C2, C4 (pyridine, with -OH) | 150-165 |
| C6 (pyridine, with -CH3) | 140-150 |
| C3, C5 (pyridine) | 100-120 |
| -OCH2CH3 | ~60 |
| -CH3 (on pyridine) | ~20 |
| -OCH2CH3 | ~14 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental factors.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl ester group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, for instance, linking the methyl proton signal to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For example, correlations from the methyl protons on the pyridine ring to the C5 and C6 carbons would help to confirm their positions. Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would solidify the assignment of the ester functionality.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption is expected for the C=O stretching of the ester group, typically appearing around 1700 cm⁻¹. Broad absorption bands in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely involved in hydrogen bonding. C-H stretching vibrations of the methyl and ethyl groups will be observed in the 3000-2850 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) will appear in the 1600-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration of the ester will also be observable.
Table 3: Key Vibrational Bands for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) | |
| C-H Stretch (aliphatic) | 3000-2850 | Strong |
| C=O Stretch (ester) | ~1700 | Observable |
| C=C, C=N Stretch (ring) | 1600-1400 | Strong |
| C-O Stretch | 1300-1100 |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The chromophore in this compound is the substituted dihydroxypyridine ring system, which is a conjugated system. This conjugation is expected to result in absorption bands in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the substituents on the pyridine ring (hydroxyl, methyl, and ethyl carboxylate groups) and the solvent used for the analysis. The hydroxyl groups, in particular, can have a significant auxochromic effect, shifting the absorption to longer wavelengths.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₉H₁₁NO₄, the expected monoisotopic mass is 197.0688 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For this compound, a technique like single-crystal X-ray diffraction would yield a detailed structural model, confirming its molecular geometry and revealing the packing of molecules within the crystal lattice.
While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the application of this technique is crucial for addressing several key structural questions. For instance, the compound can exist in different tautomeric forms due to the presence of hydroxyl groups on the pyridine ring. X-ray diffraction analysis would definitively establish the dominant tautomer in the crystalline solid.
Furthermore, the analysis would elucidate the compound's solid-state conformation, particularly the orientation of the ethyl ester group relative to the pyridine ring. The planarity of the pyridine ring and the spatial arrangement of its substituents are critical factors influencing intermolecular interactions. These interactions, such as hydrogen bonding involving the hydroxyl groups and the pyridine nitrogen, dictate the crystal packing and influence physical properties like melting point, solubility, and stability. nih.gov The study of peptides containing ester bonds has shown that solid-state conformations, such as beta, C5, and alpha(R), are preferred, highlighting the importance of such analysis for understanding molecular shape. nih.gov
In the absence of a specific structure for the title compound, the table below presents representative crystallographic data for a related substituted nicotinate (B505614) derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Illustrative Value for a Nicotinate Derivative |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₆ |
| Formula Weight | 358.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4809 |
| b (Å) | 13.082 |
| c (Å) | 16.870 |
| β (°) | 93.440 |
| Volume (ų) | 1648.0 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of synthesized batches and for separating potential isomers.
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC is frequently employed to monitor the progress of its synthesis and to determine the purity of the final product, which is often reported to exceed 98%. tcichemicals.comtcichemicals.com
The methodology involves injecting a small amount of the sample, typically dissolved in a suitable solvent, into the instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases.
When coupled with a mass spectrometer (MS), the technique provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrometer fragments the eluted molecules into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint, confirming the identity of the compound by its molecular weight and fragmentation pattern. mdpi.comnih.gov For this compound (C₉H₁₁NO₄), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 197.19 g/mol .
The table below outlines typical parameters for a GC-MS method suitable for the analysis of nicotinate-related compounds.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., HP-5ms, VF624) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50-80°C, ramped to 280-310°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
| Mass Transfer Line Temp | 280 - 290 °C |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for purity determination and quantification. Unlike GC, HPLC is suitable for compounds that are non-volatile or thermally sensitive. For this compound, HPLC is a key quality control method, with reported purities reaching as high as 99.5%. chemicalbook.com
The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC). In this setup, the sample is dissolved in a mobile phase (typically a polar solvent mixture like water and acetonitrile (B52724) or methanol) and pumped under high pressure through a column packed with a nonpolar stationary phase (such as octadecylsilyl, ODS, or C18). The separation occurs based on the compound's hydrophobicity; more nonpolar components interact more strongly with the stationary phase and elute later.
Detection is often performed using an ultraviolet-visible (UV-Vis) or a photodiode array (DAD) detector. The pyridine ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification. A DAD detector has the added advantage of providing a UV spectrum for the eluted peak, which aids in peak identification and purity assessment.
Below are typical parameters for an HPLC method for analyzing pyridine carboxylic acid esters.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (ODS), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid like formic or acetic acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis or Photodiode Array (DAD) |
| Wavelength | Set at absorption maximum (e.g., ~270-280 nm) |
Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Dihydroxy 6 Methylnicotinate
In Silico Modeling of Ligand-Receptor Interactions
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a compound like Ethyl 2,4-dihydroxy-6-methylnicotinate, MD simulations would be invaluable, particularly if a biological target, such as an enzyme or receptor, is identified.
Binding Stability:
In the context of drug discovery, MD simulations can elucidate the stability of a ligand within the binding pocket of a protein. nih.govresearchgate.net A simulation would begin by docking this compound into the active site of a target protein. The system would then be solvated in a water box, and the simulation run for a duration typically ranging from nanoseconds to microseconds. mdpi.com Key metrics are analyzed to assess binding stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A stable binding pose is indicated by a low and fluctuating RMSD value (typically < 2.0 Å) after an initial equilibration period, suggesting the ligand remains in its initial docked conformation. acs.org Conversely, a continuously increasing RMSD would suggest the ligand is unstable and may be dissociating from the binding site.
Hydrogen Bonds and Interactions: The persistence of hydrogen bonds and other non-covalent interactions (like hydrophobic or pi-pi stacking) between the ligand and protein residues is a direct measure of binding stability. MD trajectories allow for the analysis of the percentage of simulation time these interactions are maintained.
Illustrative MD Simulation Stability Data for a Hypothetical Ligand-Protein Complex
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | Indicates high stability of the ligand in the binding pocket. |
| Key H-Bond Occupancy (%) | 92.5% | A critical hydrogen bond is maintained for the majority of the simulation. |
| van der Waals Energy | -45.2 kcal/mol | Favorable van der Waals interactions contribute to binding affinity. |
| Electrostatic Energy | -28.7 kcal/mol | Favorable electrostatic interactions further stabilize the complex. |
Conformational Dynamics:
MD simulations also provide deep insights into the conformational flexibility of both the ligand and its target protein upon binding. nih.govnih.gov Analysis of the trajectory can reveal:
Ligand Flexibility: How the rotatable bonds of the ethyl ester and methyl groups of this compound behave within the binding pocket.
Protein Flexibility: Binding of the ligand can induce conformational changes in the protein. Root Mean Square Fluctuation (RMSF) plots can highlight which residues in the protein become more or less flexible upon ligand binding. researchgate.net
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein can be assessed. oup.com Bridging water molecules can be crucial for stabilizing the complex.
Studies on analogous systems, such as nicotinic acetylcholine receptors, have successfully used MD simulations to understand ligand-induced conformational changes and the dynamics of the binding pocket. nih.govelifesciences.org
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations, particularly those using Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.govacs.org These predictions are instrumental in interpreting experimental spectra and confirming molecular structure.
For this compound, DFT calculations could predict various spectroscopic parameters:
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated with high accuracy. rsc.org This involves optimizing the molecular geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. rsc.org The predicted shifts can be compared with experimental data to confirm the structural assignment.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. substack.comacs.org The predicted IR spectrum would show characteristic peaks for O-H stretching (from the hydroxyl groups), C=O stretching (from the ester), C-O stretching, and aromatic C-C and C-H vibrations, aiding in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net This would provide information about the conjugated π-system of the pyridine (B92270) ring.
Example of Theoretically Predicted Spectroscopic Data for a Pyridine Derivative
| Parameter | Predicted Value | Experimental Value | Assignment |
| ¹³C NMR (δ, ppm) | 168.5 | 168.2 | Carbonyl Carbon (C=O) |
| ¹H NMR (δ, ppm) | 11.5 | 11.3 | Hydroxyl Proton (OH) |
| IR Frequency (cm⁻¹) | 1690 | 1685 | C=O Stretch |
| UV-Vis λ_max (nm) | 285 | 288 | π → π* transition |
Similar theoretical studies on other pyridine derivatives have demonstrated excellent correlation between calculated and experimental spectroscopic data, validating the utility of these computational methods. ijres.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.govijert.org
QSAR Modeling:
If a series of analogues of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. drugdesign.org The process involves:
Data Collection: Assembling a dataset of molecules with their corresponding biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with the biological activity.
Validation: Rigorously validating the model to ensure its predictive power.
A resulting QSAR model might look like: log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + c
This model could then be used to predict the activity of new, unsynthesized derivatives, guiding further chemical synthesis toward more potent compounds. QSAR studies on nicotinic acid derivatives have been successfully used to identify structural requirements for various biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netnih.govmdpi.com
QSPR Modeling:
QSPR models are developed in a similar fashion but predict physicochemical properties instead of biological activity. nih.govresearchgate.net For this compound and its derivatives, QSPR models could be built to predict properties such as:
Solubility
Boiling point
Density
Refractive index
These models are highly valuable in chemical engineering and materials science for predicting the behavior of compounds without the need for experimental measurement. arxiv.org
Biological Activity and Pharmacological Potential of Ethyl 2,4 Dihydroxy 6 Methylnicotinate and Its Analogues
Investigation of Antioxidant Properties and Mechanisms
The antioxidant potential of ethyl 2,4-dihydroxy-6-methylnicotinate and its derivatives can be inferred from the general antioxidant activities of related chemical structures, such as dihydroxy-substituted aromatic compounds. The presence of dihydroxy groups on the pyridine (B92270) ring suggests a capacity for radical scavenging and chelation of metal ions, which are common mechanisms of antioxidant action. Natural compounds containing dihydroxy groups, like hydroquinones, exhibit antioxidant capacity through their transformation into para-quinones. nih.gov This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases including cardiovascular disorders, neurodegenerative diseases, and cancer. mdpi.com
The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing cellular damage. mdpi.com The specific positioning of the hydroxyl groups on the nicotinic acid scaffold can influence the antioxidant potency. For instance, studies on hydroxylated naphthalenes have shown that the substitution pattern significantly affects the antioxidant power and the rate of hydrogen atom transfer. chemistryviews.org While direct experimental data on the antioxidant activity of this compound is not extensively documented in the available literature, the structural motifs present suggest a favorable profile for further investigation into its potential as an antioxidant agent.
Exploration of Antitumor and Anticancer Activities in vitro and in vivo
The antitumor and anticancer potential of compounds derived from this compound is an area of active research. This precursor molecule is utilized in the synthesis of analogues of lucanthone, a compound known for its antitumor and bactericidal properties. tandfonline.com Furthermore, derivatives of nicotinic acid have been reported to possess anticarcinogenic activities. nih.gov
Cellular proliferation is a fundamental process in cancer development, and its inhibition is a key strategy in anticancer drug discovery. bio-rad-antibodies.com Assays that measure the incorporation of nucleotide analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA are commonly used to assess the antiproliferative effects of chemical compounds. merckmillipore.comnih.gov
Research into derivatives of this compound has demonstrated their potential to inhibit cancer cell growth. For example, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a compound with a similar dihydroxy-aromatic structure, showed a reduction in cell proliferation in a rat model of hepatocarcinogenesis. nih.gov Halogenated derivatives of benzofuran have also been shown to exhibit cytotoxic activity against various cancer cell lines, indicating that structural modifications can significantly enhance anticancer effects. mdpi.com
Inducing apoptosis (programmed cell death) and modulating the cell cycle are critical mechanisms through which anticancer agents exert their effects. Research has shown that derivatives of compounds with structural similarities to this compound can influence these cellular processes. For instance, the chalcone derivative DMC was found to induce apoptosis in the early stages of hepatocarcinogenesis in rats. nih.gov
Furthermore, certain benzofuran derivatives have been observed to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 lung cancer cells, demonstrating their ability to interfere with the cancer cell cycle. mdpi.com These findings suggest that the core structure shared with this compound can be a valuable scaffold for developing new anticancer agents that function through apoptosis induction and cell cycle modulation.
A significant application of this compound is in the synthesis of inhibitors for specific enzymes implicated in cancer progression. One such target is the Enhancer of Zeste Homolog 2 (EZH2), a methyltransferase that plays a crucial role in epigenetic regulation and is often dysregulated in various cancers. acs.org Inhibition of EZH2 is a promising therapeutic strategy, and several small molecule inhibitors have entered clinical trials for cancer treatment. acs.org this compound has been used as a starting material in the synthesis of potent EZH2 inhibitors. acs.org
Another relevant enzyme target is 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes, inflammatory mediators that have been linked to various inflammatory diseases and cancer. nih.govfrontiersin.org Inhibition of 5-LOX can reduce the production of these pro-inflammatory molecules and is a therapeutic target for anti-inflammatory and anticancer agents. nih.gov While direct inhibition of 5-LOX by this compound has not been reported, various natural and synthetic compounds with different structural backbones are known to inhibit this enzyme. thieme-connect.demdpi.com
Table 1: Examples of EZH2 Inhibitors and their Clinical Development Status This table is for illustrative purposes and the compounds listed are not direct derivatives of this compound but represent the class of inhibitors it can be used to synthesize.
| Inhibitor | Highest Development Phase | Target Indications |
| GSK-126 | Clinical Trials | Diffuse Large B-cell Lymphoma, Follicular Lymphoma |
| Tazemetostat (EPZ-6438) | Clinical Trials | Diffuse Large B-cell Lymphoma, Follicular Lymphoma, SNF5/INI-1/SMARCB1 genetically defined solid tumors |
| CPI-1205 | Clinical Trials | Diffuse Large B-cell Lymphoma, Follicular Lymphoma |
Anti-inflammatory Effects and Immunomodulatory Potential
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory and immunomodulatory properties. nih.govsemanticscholar.org These compounds can influence the immune response, often shifting it towards an anti-inflammatory state. nih.gov The potential anti-inflammatory effects of this compound and its analogues are of significant interest for the development of treatments for chronic inflammatory diseases.
The mechanism of anti-inflammatory action can involve the inhibition of pro-inflammatory enzymes like 5-lipoxygenase, as mentioned previously. nih.gov Furthermore, compounds with dihydrophenanthrene and bibenzyl structures, which can be conceptually related to the aromatic nature of the nicotinic acid core, have demonstrated immunomodulatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α. nih.gov
Assessment of Antimicrobial and Bactericidal Efficacy
Derivatives of nicotinic acid have shown promise as antimicrobial agents. Studies have demonstrated the antibacterial efficacy of dipeptide constructs of nicotinic acid against penicillin-resistant E. coli. tandfonline.com Gemini nicotinic acid ester quaternary ammonium salts have also been reported to have strong bactericidal and antifungal properties. google.com
The antimicrobial activity of nicotinic acid derivatives has been evaluated against a range of bacterial and fungal strains. For instance, some peptide derivatives of nicotinic acid have shown mild to moderate activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. semanticscholar.org Another study on new dipeptide derivatives based on nicotinoylglycylglycine hydrazide also reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov While some nicotinic acid derivatives did not show effectiveness against certain Gram-negative bacteria like Escherichia coli and Klebsiella species, they exhibited moderate activity against Staphylococcus aureus and Candida albicans. semanticscholar.org
Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative Type | Target Microorganism | Observed Activity | Reference |
| Dipeptide constructs of nicotinic acid | Penicillin-resistant E. coli | Significant growth inhibition | tandfonline.com |
| Gemini nicotinic acid ester quaternary ammonium salts | Staphylococcus aureus, Escherichia coli, Bacillus subtilis black variant spores, Candida albicans | Strong killing effect | google.com |
| Nicotinic acid peptide derivatives | S. aureus, E. coli, C. albicans, A. niger | Mild to moderate antimicrobial activity | semanticscholar.org |
| Dipeptide derivatives of nicotinoyl-glycyl-glycine-hydrazide | Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi | Varied inhibitory activities | nih.gov |
Role as a Metabolite in Biological Systems (e.g., Bacillus species)
While direct evidence of this compound as a metabolite in Bacillus species is not extensively documented in current literature, the genus is well-known for its metabolic versatility and production of various secondary metabolites, including derivatives of nicotinic acid. mdpi.comresearchgate.net Bacillus subtilis strain 29784, for instance, has been shown to produce nicotinic acid, a key precursor, which exhibits anti-inflammatory properties. mdpi.com
The microbial metabolism of pyridine and its derivatives, such as nicotinic acid, has been observed in various bacteria, including Bacillus species. nih.gov These metabolic pathways often involve hydroxylation and oxidation of the pyridine ring. nih.gov For example, some Bacillus species are capable of oxidizing nicotinic acid. nih.gov Given that this compound is a dihydroxylated and esterified derivative of nicotinic acid, it is plausible that it could be an intermediate or a product in the metabolic cascade of nicotinic acid or related pyridine compounds in certain Bacillus strains.
The biotransformation of nicotinamide to nicotinic acid hydroxamate by the acyltransferase activity of Bacillus smithii further highlights the capability of this genus to modify nicotinic acid derivatives. researchgate.net This suggests that Bacillus species possess the enzymatic machinery to act on various substituted pyridines, potentially including the synthesis or degradation of compounds like this compound.
Table 1: Examples of Nicotinic Acid and its Derivatives in Biological Systems
| Compound | Biological System/Organism | Observed Role/Activity |
| Nicotinic Acid | Bacillus subtilis 29784 | Produced as a metabolite with anti-inflammatory effects. mdpi.com |
| Nicotinic Acid | Various Bacteria (Bacillus sp.) | Undergoes microbial oxidation. nih.gov |
| Nicotinuric Acid | Humans | Primary metabolite of nicotinic acid. nih.gov |
| N-methylnicotinamide | Humans | Metabolite of nicotinic acid excreted in urine. |
| Nicotinic Acid Hydroxamate | Bacillus smithii | Synthesized via acyltransferase activity. researchgate.net |
This table is for illustrative purposes and based on available data for related compounds.
Structure-Activity Relationship (SAR) Analysis for Biological Profiles
The structure-activity relationship (SAR) for this compound and its analogues can be inferred from studies on related pyridine and dihydropyridine derivatives, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govrsc.org The biological activity of these compounds is significantly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.gov
For pyridine derivatives, the presence and location of hydroxyl (-OH), methoxy (-OMe), and amino (-NH2) groups can enhance their biological activity. nih.gov In the case of this compound, the two hydroxyl groups at positions 2 and 4 are likely to be critical for its pharmacological profile. The methyl group at position 6 and the ethyl ester at position 3 will also modulate its activity, lipophilicity, and metabolic stability.
Studies on other pyridine derivatives have shown that:
Hydroxyl and Methoxy Groups: The presence of these groups often enhances antiproliferative activity. nih.gov
Ester Groups: Ester groups at positions 3 and 5 of a dihydropyridine ring are often effective for biological activity. researchgate.net
Bulky Groups and Halogens: The introduction of bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative activity. nih.gov
Based on these general principles, a hypothetical SAR analysis for analogues of this compound could suggest that modifications to the hydroxyl, methyl, and ethyl ester groups would significantly impact their biological profiles. For example, altering the alkyl chain of the ester could affect its pharmacokinetic properties, while substituting the methyl group could influence its binding to biological targets.
Table 2: Inferred Structure-Activity Relationships for Analogues of this compound
| Structural Modification on Pyridine Ring | Predicted Impact on Biological Activity | Rationale based on Related Compounds |
| Alteration of the ethyl ester group (e.g., methyl, propyl) | May alter potency and pharmacokinetic properties. | Ester prodrugs of nicotinic acid show different permeability and metabolism based on alkyl chain length. nih.gov |
| Substitution of the methyl group with other alkyl or aryl groups | Could increase or decrease activity depending on the target. | Bulky groups can decrease activity in some pyridine derivatives. nih.gov |
| Modification or removal of hydroxyl groups | Likely to significantly reduce or alter biological activity. | Hydroxyl groups are often key for the activity of substituted pyridines. nih.gov |
| Introduction of substituents on the pyridine ring | Could enhance or diminish activity based on electronic and steric effects. | The position and type of electron-withdrawing groups on the phenyl ring of dihydropyridines affect receptor binding. researchgate.net |
This table presents a hypothetical SAR based on the analysis of structurally related compounds.
Pharmacokinetic and Pharmacodynamic Modeling (Excluding Dosage)
Specific pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound are not available. However, insights can be drawn from studies on nicotinic acid and its esters. nih.govnih.govresearchgate.netresearchgate.net Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that connects the drug's concentration-time profile (PK) to its observed effect (PD). nih.gov
Pharmacokinetics (PK): Nicotinic acid is absorbed rapidly and undergoes extensive metabolism, with a relatively short plasma half-life. wikipedia.org Ester prodrugs of nicotinic acid, such as methyl, ethyl, and butyl nicotinate (B505614), have been shown to have different rates of skin permeation and hydrolysis, indicating that the ester group significantly influences the pharmacokinetic profile. nih.gov It can be anticipated that this compound, as an ester, would also be subject to hydrolysis by esterases in the body, releasing the corresponding carboxylic acid. The hydroxyl and methyl groups would further influence its metabolism and excretion pathways.
Pharmacodynamics (PD) and PK/PD Modeling: The relationship between the concentration of a drug and its effect can be described by various PK/PD models, such as direct, indirect, and mechanistic models. nih.govyoutube.com
Direct PK/PD Models: In these models, the drug effect is directly related to the plasma concentration. This is often the case for drugs that act on ion channels or some antimicrobials. youtube.com
Indirect PK/PD Models: These models are used when there is a delay between the peak plasma concentration and the maximum effect, which can occur if the drug acts on a target that is upstream in a biological pathway. youtube.com
Given the potential for this compound to have anti-inflammatory or other biological activities, an indirect PK/PD model might be more appropriate to describe its effects, as these responses often involve a cascade of cellular events. Mechanistic PK/PD models that incorporate drug-target binding kinetics could also provide a more detailed understanding of its pharmacological action. nih.gov
Table 3: Potential Pharmacokinetic and Pharmacodynamic Characteristics of this compound
| Parameter | Predicted Characteristic | Basis of Prediction |
| Pharmacokinetics | ||
| Absorption | Likely to be well-absorbed. | Nicotinic acid and its esters are generally well-absorbed. wikipedia.org |
| Distribution | Dependent on lipophilicity, influenced by the ethyl ester and hydroxyl groups. | General principles of drug distribution. |
| Metabolism | Expected to undergo hydrolysis of the ester group by esterases. The pyridine ring may also be metabolized. | Ester prodrugs of nicotinic acid are hydrolyzed in the body. nih.gov Nicotinic acid itself is extensively metabolized. nih.gov |
| Excretion | Likely excreted via the kidneys as metabolites. | The primary route of excretion for nicotinic acid metabolites is renal. nih.gov |
| Pharmacodynamics | ||
| Potential PK/PD Model | An indirect or mechanistic model may be suitable. | The biological effects of similar compounds often involve complex pathways with time delays. youtube.com |
This table is based on extrapolations from data on nicotinic acid and its derivatives.
Advanced Applications in Medicinal Chemistry and Bio Inspired Research
Ethyl 2,4-Dihydroxy-6-methylnicotinate as a Core Scaffold for Drug Discovery
The molecular architecture of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Its rigid heterocyclic core provides a well-defined three-dimensional arrangement for the appended functional groups, which is crucial for specific interactions with biological targets. Medicinal chemists utilize this scaffold to explore structure-activity relationships (SAR), systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.
One of the notable applications of this compound as a core scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyridine (B92270) ring of the scaffold can mimic the hinge-binding region of ATP in the kinase active site, a common strategy in the design of competitive kinase inhibitors. By introducing various substituents at different positions of the pyridine ring, researchers can achieve high affinity and selectivity for specific kinases.
Development of Bioactive Compounds from this compound Derivatives
The derivatization of this compound has led to the discovery of a range of bioactive compounds with potential therapeutic applications. A significant area of investigation has been the synthesis of analogs of Lucanthone, a known antischistosomal agent that has also demonstrated antitumor and bactericidal properties. nih.gov By using this compound as a starting material, researchers have been able to create novel compounds that retain the desired biological activities of Lucanthone while potentially offering improved efficacy and reduced side effects.
The following table summarizes some of the bioactive compounds derived from this compound and their observed activities:
| Derivative Class | Target/Organism | Observed Biological Activity |
| Lucanthone Analogs | Tumor Cell Lines | Antitumor |
| Lucanthone Analogs | Various Bacteria | Bactericidal |
Utilization in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
This compound serves as a crucial intermediate in the multi-step synthesis of various pharmaceutical compounds. Its reactive hydroxyl and ester groups allow for a wide range of chemical transformations, making it a versatile building block for constructing more complex molecular architectures. Pharmaceutical companies and contract research organizations utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and lead compounds for various drug discovery programs.
The importance of this compound as a pharmaceutical intermediate is underscored by its commercial availability and its frequent appearance in the patent literature describing the synthesis of new chemical entities. It provides a reliable and cost-effective route to complex molecules with therapeutic potential.
Contribution to Dye Chemistry Research and Development
While the primary applications of this compound are in the pharmaceutical sector, its chromophoric pyridine core suggests potential utility in the field of dye chemistry. Pyridine and its derivatives are known to be integral components of various classes of dyes, including azo dyes and metallo-complex dyes. The dihydroxy substitution on the pyridine ring of this compound can influence the electronic properties of the molecule, potentially leading to interesting photophysical characteristics.
Research in this area could explore the incorporation of this scaffold into larger conjugated systems to create novel functional dyes for applications such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and fluorescent probes for biological imaging. The ability to tune the electronic properties through derivatization of the core structure could lead to the development of dyes with tailored absorption and emission profiles.
Investigation of Related Nicotinic Acid Derivatives in Pharmaceutical and Chemical Science
The broader class of nicotinic acid derivatives, to which this compound belongs, is a rich source of biologically active compounds. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history of use in medicine, particularly for the management of dyslipidemia.
Recent research has expanded the therapeutic potential of nicotinic acid derivatives to other areas, including:
Anti-inflammatory agents: Novel nicotinic acid derivatives have been synthesized and shown to possess significant anti-inflammatory activity.
Anticancer agents: The pyridine scaffold is a common feature in many anticancer drugs, and researchers are actively exploring new nicotinic acid derivatives for their potential to inhibit tumor growth.
Neuroprotective agents: Some derivatives have shown promise in preclinical studies for the treatment of neurodegenerative diseases.
The study of these related compounds provides valuable insights into the structure-activity relationships of the nicotinic acid scaffold and can inform the design of new derivatives of this compound with enhanced biological activities.
Future Directions and Emerging Research Avenues for this compound
The versatility of this compound as a synthetic building block ensures its continued relevance in medicinal chemistry and materials science. Future research is likely to focus on several key areas:
Expansion of Bioactive Compound Libraries: High-throughput screening of diverse libraries of derivatives of this compound could lead to the identification of novel hits for a wide range of biological targets.
Development of Targeted Therapies: A deeper understanding of the mechanism of action of bioactive derivatives will enable the design of more selective and potent drugs for diseases such as cancer and infectious diseases.
Exploration of Novel Materials: Further investigation into the photophysical properties of derivatives could lead to the development of new functional materials for applications in electronics and photonics.
Bio-inspired Catalysis: The pyridine core of the molecule could be incorporated into novel catalysts that mimic the function of natural enzymes.
Q & A
Q. What are the validated synthetic routes for Ethyl 2,4-dihydroxy-6-methylnicotinate, and how can intermediates be characterized?
The compound is synthesized via esterification of 2,4-dihydroxy-6-methylnicotinic acid, with ethanol under acidic catalysis. Key intermediates include the nicotinic acid precursor and its hydroxylated derivatives. Characterization involves:
Q. How can researchers ensure analytical validity when quantifying purity?
Use orthogonal methods:
Q. What safety protocols are critical for handling this compound?
Refer to SDS guidelines:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS hazard code H315/H319) .
- Storage : In airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can structural analogs of this compound inform SAR studies?
Compare with derivatives like Methyl 4-chloro-6-(hydroxymethyl)nicotinate or Citrazinic acid:
- Similarity scoring : Hydroxyl/methyl substitution patterns influence solubility and bioactivity .
- Reactivity : The 6-methyl group enhances steric hindrance, reducing nucleophilic attack at the ester moiety .
- Data sources : PubChem and NIST databases provide crystallographic and thermodynamic benchmarks .
Q. What strategies resolve contradictions in reported CAS numbers (70254-52-3 vs. 10350-10-4)?
- Synthetic pathway audit : Trace starting materials (e.g., 2,4-dihydroxy-6-methylnicotinic acid vs. alternative precursors) .
- Isomeric analysis : Verify if tautomerism (enol-keto forms) or regiochemical variations exist via X-ray diffraction .
- Batch verification : Cross-check supplier certifications (e.g., Aladdin Biochemical vs. CymitQuimica) .
Q. How should researchers design experiments to assess bioactivity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence polarization or SPR to study binding to target enzymes (e.g., MMPs or kinases) .
- Dose-response curves : Optimize concentrations (µM–mM range) with controls for ester hydrolysis .
- Metabolite tracking : LC-MS to identify degradation products under physiological conditions .
Q. What statistical methods are recommended for analyzing experimental variability?
- ANOVA : Compare replicate data (e.g., purity assays across synthesis batches) .
- Error propagation : Quantify uncertainties in kinetic studies (e.g., hydrolysis rates) .
- Outlier detection : Grubbs’ test to exclude anomalous HPLC/GC results .
Methodological Considerations
Q. How can computational modeling complement experimental studies?
- DFT calculations : Predict pKa values of hydroxyl groups (critical for solubility) .
- Molecular docking : Screen interactions with biological targets (e.g., using AutoDock Vina) .
Q. What are best practices for documenting synthesis and analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
